Bromomethyl phenyl sulfone

Beschreibung

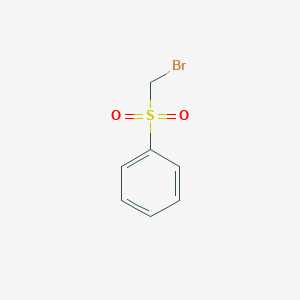

Structure

3D Structure

Eigenschaften

IUPAC Name |

bromomethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIMEKUYIQHJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298360 | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19169-90-5 | |

| Record name | 19169-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromomethyl phenyl sulfone CAS number 19169-90-5

An In-Depth Technical Guide to Bromomethyl Phenyl Sulfone (CAS 19169-90-5) for Advanced Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical examination of this compound (CAS No. 19169-90-5), a versatile and highly reactive reagent pivotal to modern organic synthesis and pharmaceutical development. As a bifunctional molecule, featuring both a reactive bromomethyl group and an electron-withdrawing phenyl sulfone moiety, it serves as a cornerstone building block for the introduction of the phenylsulfonylmethyl group into diverse molecular architectures. This guide moves beyond simple procedural outlines to explore the underlying chemical principles, mechanistic pathways, and strategic applications that empower researchers to leverage this reagent's full potential.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in experimental design. This compound is a white, crystalline solid at room temperature, and its key properties are summarized below.[1][2][3]

| Property | Value | Source |

| CAS Number | 19169-90-5 | |

| Molecular Formula | C₇H₇BrO₂S | [4] |

| Molecular Weight | 235.10 g/mol | [4] |

| Appearance | White powder/crystals | [1][2] |

| Melting Point | 51-53 °C (lit.) | [2][3] |

| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.628 g/cm³ (Predicted) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

| SMILES | BrCS(=O)(=O)c1ccccc1 | [3] |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N | [3] |

Stability & Storage: The compound is chemically stable under standard ambient conditions and recommended storage.[1] It is classified under Storage Class 11 (Combustible Solids) and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3]

Expected Spectroscopic Signature: While experimental spectra should always be acquired for lot validation, the expected NMR data, based on its structure, is as follows. The methylene protons are significantly deshielded due to the adjacent electron-withdrawing bromine atom and sulfonyl group. The aromatic protons will exhibit a characteristic pattern for a monosubstituted benzene ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | ~4.5 - 5.0 | Singlet (s) | -CH₂- protons |

| ~7.5 - 8.0 | Multiplet (m) | Aromatic protons | |

| ¹³C NMR | ~40 - 50 | -CH₂- carbon | |

| ~127 - 135 | Aromatic carbons | Multiple signals expected | |

| ~138 - 142 | Aromatic C-S carbon |

Synthesis and Purification Workflow

The preparation of this compound is achievable through several established synthetic routes. A common and reliable method involves the direct bromination of methyl phenyl sulfone. The rationale for this approach is the activation of the methyl protons by the strongly electron-withdrawing sulfonyl group, making them susceptible to radical bromination.

Representative Synthetic Protocol: Radical Bromination

This protocol is a representative example and should be optimized based on available laboratory equipment and safety protocols.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve methyl phenyl sulfone in a suitable inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene. The choice of a non-polar, inert solvent is crucial to prevent side reactions and facilitate the radical chain mechanism.

-

Ensure the setup is in a well-ventilated fume hood due to the use of bromine.

Step 2: Initiation

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution. The initiator's role is to generate initial bromine radicals upon heating or UV irradiation, starting the chain reaction.

-

Heat the mixture to reflux to thermally decompose the initiator and begin the reaction.

Step 3: Bromination

-

Slowly add a solution of elemental bromine (Br₂) in the same solvent from the addition funnel. The addition must be dropwise to control the exothermic reaction and maintain a low concentration of Br₂ in the reaction mixture, which minimizes the formation of the dibrominated byproduct.

-

Irradiate the flask with a UV lamp or a high-wattage incandescent bulb to facilitate the homolytic cleavage of Br₂ and propagate the radical chain reaction.

-

Monitor the reaction progress using TLC or GC analysis until the starting material is consumed.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization, typically from a solvent system like ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a white solid.[5]

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its dual reactivity profile: the electrophilic carbon of the bromomethyl group and the stabilizing, electron-withdrawing nature of the phenyl sulfone group.[6]

A. Nucleophilic Substitution

The compound is an excellent substrate for Sₙ2 reactions. The carbon-bromine bond is polarized and susceptible to attack by a wide range of nucleophiles. The adjacent sulfonyl group, while electron-withdrawing, does not sterically hinder the backside attack characteristic of the Sₙ2 mechanism.

-

Key Insight: This reactivity allows for the straightforward introduction of the PhSO₂CH₂- moiety. For instance, reaction with potassium thiophenoxide yields phenylthiomethyl phenyl sulfone.[7][8] This pathway is fundamental for building more complex sulfur-containing molecules.

Caption: Mechanism of nucleophilic substitution on BMPS.

B. Visible-Light-Promoted Radical Reactions

In a significant advancement, this compound has been employed as a precursor to the phenylsulfonylmethyl radical (PhSO₂CH₂•) under visible-light photoredox catalysis.[9]

-

Mechanism: The reaction is typically initiated by an excited-state photocatalyst (e.g., Ir(ppy)₃) that engages in a single-electron transfer (SET) with the sulfone. The resulting radical anion readily fragments, cleaving the C-Br bond to release a bromide anion and the desired phenylsulfonylmethyl radical. This radical can then add to electron-rich systems like heteroarenes.

-

Field Application: This method provides a mild and efficient route to (phenylsulfonyl)methylated compounds.[9] A key advantage is its application in indirect methylation strategies. The resulting (phenylsulfonyl)methylated heteroarene can be isolated more easily than its directly methylated counterpart, and the sulfonyl group can be subsequently removed under reductive conditions to yield the final methylated product. This two-step process elegantly solves common purification challenges in direct methylation reactions.[9]

Caption: Photocatalyzed generation of the phenylsulfonylmethyl radical.

C. Base-Induced Disproportionation

In the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMSO, this compound undergoes a disproportionation reaction.[10]

-

Reaction: It yields both a reduced product, methyl phenyl sulfone, and an oxidized/brominated product, dithis compound.[7][8]

-

Mechanistic Consideration: This transformation is believed to proceed via an initial deprotonation to form a carbanion, which can then act as a nucleophile in a complex series of steps, including halogenophilic attack. Researchers should be aware of this potential side reaction when using strong bases with this substrate.

Applications in Drug Discovery & Development

The phenyl sulfone moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[11] It is valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profile of a molecule. This compound is a key building block for introducing this valuable functional group.[12]

-

Scaffold Construction: As a versatile electrophile, it enables the covalent linkage of the phenylsulfonylmethyl group to nucleophilic sites (e.g., amines, thiols) in a parent molecule, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[6]

-

Bioisosteric Replacement: The related difluoromethyl phenyl sulfone chemistry highlights how the sulfone group can be used to introduce fluorinated motifs that serve as bioisosteres for other functional groups, improving metabolic stability and bioavailability.[13][14] While not identical, the synthetic principles established with this compound are foundational to these more advanced reagents.

-

Targeted Covalent Inhibitors: The vinyl sulfone motif, which can be synthesized from sulfone precursors, is a well-known Michael acceptor used in the design of targeted covalent inhibitors for enzymes, particularly those with cysteine residues in their active sites.[15][16]

Caption: Role of BMPS as a building block in drug development.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when handling this compound. It is an irritant and requires careful management to avoid exposure.

| Hazard Information | Details | Source |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Target Organs | Respiratory system | [3] |

Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved N95 dust mask or higher-level protection for nuisance exposures.[1]

-

Hand: Wear impervious chemical-resistant gloves (e.g., nitrile rubber) that satisfy EN 374 standards.[1]

-

Eye: Use chemical safety goggles or a face shield.

-

Skin: Wear a lab coat or impervious clothing to prevent skin contact.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

References

-

Liu, F., & Li, P. (2016). Visible-Light-Promoted (Phenylsulfonyl)methylation of Electron-Rich Heteroarenes and N-Arylacrylamides. ACS Publications. [Link]

-

This compound (cas 19169-90-5) SDS/MSDS. ChemSrc. [Link]

-

Buy this compound | 19169-90-5. Autech Industry Co.,Limited. [Link]

-

Galvagni, M., et al. (1990). Base-Induced Disproportionation of Halomethyl Phenyl Sulfones to Methyl and Dihalomethyl Phenyl Sulfones. The Journal of Organic Chemistry, 55(14), 4454-4456. [Link]

-

A proposed mechanism for the phenylsulfonylmethylation of 6. ResearchGate. [Link]

-

Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses Procedure. [Link]

-

Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. National Institutes of Health (NIH). [Link]

-

Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Unexpected results in the reaction of active methylene compounds with phenylsulfonyl-1,2-propadiene triggered by triphenylphosphine. ResearchGate. [Link]

-

Hu, J., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron. [Link]

-

Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Wiley-VCH. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. National Institutes of Health (NIH). [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Fluoromethyl phenyl sulfone preparation. Organic Syntheses Procedure. [Link]

-

Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate. [Link]

-

This compound. Seven Chongqing Chemdad Co., Ltd. [Link]

-

NMR Spectra of Products. The Royal Society of Chemistry. [Link]

- Preparation method of phenyl methyl sulphone derivatives.

-

Phenyl Trifluoromethyl Sulfone: A Key Enabler in Pharmaceutical and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

-

Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives. ResearchGate. [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

-

Production Method of Fluoromethyl phenyl sulfone. LookChem. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound 98 19169-90-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy this compound | 19169-90-5 [smolecule.com]

- 7. This compound | 19169-90-5 [amp.chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The vinyl sulfone motif as a structural unit for novel drug design and discovery [pubmed.ncbi.nlm.nih.gov]

Bromomethyl phenyl sulfone molecular weight and formula

An In-depth Technical Guide to Bromomethyl Phenyl Sulfone for Advanced Research

Abstract

This compound (C₆H₅SO₂CH₂Br) is a crystalline organic compound that serves as a valuable reagent in synthetic organic chemistry. Characterized by a phenylsulfonyl group and a reactive bromomethyl moiety, it functions as a versatile building block for introducing the phenylsulfonylmethyl group into a wide array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, a discussion of synthetic strategies, its core reactivity, and its applications, particularly in the context of medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, emphasizing the practical utility and theoretical underpinnings of its chemistry.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its core structure consists of a benzene ring attached to a sulfonyl group, which in turn is bonded to a brominated methyl group. The powerful electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the adjacent bromomethyl carbon, making it highly susceptible to nucleophilic attack.

Key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂S | [1][2] |

| Molecular Weight | 235.10 g/mol | [1][2] |

| CAS Number | 19169-90-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 51-53 °C | [1] |

| SMILES String | BrCS(=O)(=O)c1ccccc1 | [1] |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound is not as commonly documented as its chloro- or fluoro-analogs. However, a logical and effective synthetic strategy involves the selective bromination of a suitable precursor, typically phenyl methyl sulfone. This approach leverages readily available starting materials and established chemical transformations.

Synthetic Rationale and Workflow

The most direct pathway involves a two-step process starting from thioanisole (methyl phenyl sulfide):

-

Oxidation: The sulfide group of thioanisole is oxidized to a sulfone. This transformation is critical as it installs the key sulfonyl functional group and activates the adjacent methyl protons for subsequent halogenation. Strong oxidizing agents like hydrogen peroxide, Oxone®, or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this step.

-

Radical Bromination: The resulting phenyl methyl sulfone is then subjected to free-radical bromination. This reaction selectively targets the methyl group activated by the potent electron-withdrawing sulfonyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic/activated bromination, typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).

This generalized workflow is illustrated in the diagram below.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery and organic synthesis stems from its role as an efficient alkylating agent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, a process significantly accelerated by the adjacent sulfonyl group.

Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the C₆H₅SO₂CH₂- moiety. This reactivity is central to its function as a molecular building block.

Caption: Reaction mechanism for nucleophilic substitution.

Applications in Medicinal Chemistry

The phenyl sulfone group is a prevalent feature in many pharmaceutical compounds.[3] Its inclusion can enhance metabolic stability, improve bioavailability, and serve as a hydrogen bond acceptor, thereby modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of fluorinated sulfones, for example, is a known strategy to improve drug efficacy.[4]

This compound provides a direct route to incorporate this valuable scaffold. It can be used to:

-

Synthesize Complex Heterocycles: Alkylation of nitrogen, oxygen, or sulfur-containing heterocycles is a common strategy for building drug-like molecules.

-

Create Molecular Linkers: The C₆H₅SO₂CH₂- group can act as a stable, non-hydrolyzable linker connecting different pharmacophores within a single molecule.

-

Develop Novel Pesticides: The halogenmethylsulfonyl moiety is a known component in active herbicides and fungicides, highlighting the broader applicability of this structural class in agrochemicals.[5]

Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a representative example of a standard nucleophilic substitution reaction using this compound.

Objective: To synthesize 4-((phenylsulfonyl)methoxy)benzonitrile from 4-cyanophenol.

Materials:

-

This compound (1.0 eq)

-

4-Cyanophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol and anhydrous acetonitrile.

-

Base Addition: Add potassium carbonate to the solution. Stir the suspension for 10-15 minutes at room temperature to form the potassium phenoxide salt in situ.

-

Reagent Addition: Add this compound to the reaction mixture.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like acetonitrile is ideal for Sₙ2 reactions. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, creating the nucleophilic phenoxide, but is mild enough to avoid side reactions. Heating to reflux provides the necessary activation energy to drive the reaction to completion.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[1][6]

-

First Aid Measures:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).[1]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its well-defined reactivity, centered on nucleophilic substitution, provides a reliable method for incorporating the phenylsulfonylmethyl group into organic molecules. This capability is of significant interest to researchers in drug discovery and materials science, where the sulfone functional group is used to fine-tune molecular properties for enhanced performance and biological activity. Proper understanding of its synthesis, handling, and chemical behavior is essential for leveraging its full potential in advanced scientific research.

References

-

Organic Syntheses Procedure. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Available at: [Link]

-

Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. Available at: [Link]

- Jia, R., Wang, X., & Hu, J. (2021).

- Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

LookChem. Production Method of Fluoromethyl phenyl sulfone. Available at: [Link]

-

Beilstein Journals. (2012). Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity. Available at: [Link]

-

Graham, S. L., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics. Available at: [Link]

-

ResearchGate. Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives. Available at: [Link]

-

West Liberty University. Material Safety Data Sheet Phenyl sulfone. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Phenyl Trifluoromethyl Sulfone: A Key Enabler in Pharmaceutical and Materials Science. Available at: [Link]

Sources

- 1. This compound 98 19169-90-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Bromomethyl Phenyl Sulfone in Organic Solvents

Introduction

Bromomethyl phenyl sulfone (C₇H₇BrO₂S) is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block for introducing the phenylsulfonylmethyl moiety into various molecular scaffolds necessitates a thorough understanding of its fundamental physicochemical properties, paramount among which is its solubility in common organic solvents. The solubility profile of a compound governs its behavior in reaction media, purification processes such as crystallization, and formulation for biological screening.

This technical guide provides a comprehensive overview of the solubility of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of organic solvents, and provide a detailed experimental protocol for its empirical determination. This guide is structured to provide not just data, but also the scientific rationale behind the observed and predicted behaviors, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Several factors influence the solubility of a compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2][3]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[2][3]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2][3]

To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSPs) can be employed. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A substance is more likely to dissolve in a solvent if their HSPs are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[4][5][6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 51-53 °C | |

| SMILES String | BrCS(=O)(=O)c1ccccc1 | |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N |

Predicted Solubility Profile of this compound

In the absence of extensive published experimental data, a predicted solubility profile for this compound has been generated based on an analysis of its structure and the principles of "like dissolves like." The presence of the polar sulfonyl group and the phenyl ring, combined with the bromo- and methyl- groups, gives the molecule a moderate to high polarity.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the expected interactions between the solute and the solvent molecules and should be confirmed experimentally using the protocol provided in the subsequent section.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | The high polarity of the sulfone group is incompatible with the nonpolar nature of hexane.[7] |

| Toluene | Nonpolar (aromatic) | Sparingly Soluble | The phenyl ring in toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch with the sulfonyl group will limit solubility.[8][9] |

| Dichloromethane (DCM) | Polar aprotic | Soluble | DCM's polarity is suitable for solvating the polar sulfonyl group, and it can also interact with the aromatic ring.[3][10][11] |

| Ethyl Acetate | Moderately Polar | Soluble | The ester group in ethyl acetate provides sufficient polarity to dissolve this compound.[2][12][13][14] |

| Acetone | Polar aprotic | Very Soluble | Acetone is a strong polar aprotic solvent that can effectively solvate the polar sulfonyl group.[15] |

| Ethanol | Polar protic | Soluble | The hydroxyl group of ethanol can interact with the sulfonyl group, and the ethyl chain provides some compatibility with the nonpolar parts of the molecule. |

| Methanol | Polar protic | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability will facilitate dissolution.[16][17] |

| Dimethylformamide (DMF) | Polar aprotic | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including sulfones.[18][19][20][21][22] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very Soluble | DMSO is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility

The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in an organic solvent at a given temperature. This method is based on the gravimetric analysis of a saturated solution.

Safety Precautions

-

This compound is an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass pipettes and bulbs

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

To a clean, dry scintillation vial, add an excess amount of crystalline this compound. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a period of 24 to 48 hours to ensure that equilibrium is reached and the solution is saturated.

-

-

Sampling:

-

After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least one hour.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a glass pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, labeled glass vial. This step is crucial to remove any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved using a rotary evaporator, a stream of inert gas, or by placing the vial in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solute is completely dry, place the vial in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial and solution minus the mass of the vial and dried solute.

-

The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Solubility can be expressed in various units, such as g/100 mL of solvent, g/100 g of solvent, or mol/L.

-

Factors Influencing Experimental Accuracy

-

Temperature Control: Solubility is often highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the equilibration process is critical.

-

Equilibration Time: Insufficient time for equilibration will result in an undersaturated solution and an underestimation of solubility.

-

Purity of Solute and Solvent: Impurities can affect the solubility of the compound. Use high-purity reagents for accurate results.

-

Sampling Technique: It is imperative to avoid transferring any solid particles with the aliquot of the saturated solution. The filtration step is a key part of ensuring this.

-

Complete Removal of Solvent: Residual solvent in the final dried solute will lead to an overestimation of solubility. Drying to a constant weight is essential.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding the theoretical principles that govern solubility and utilizing the provided predicted solubility profile, researchers can make more strategic choices for solvents in their synthetic and analytical endeavors. The detailed experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is invaluable for process optimization, reaction design, and the development of new chemical entities. As with any predictive model, experimental verification is paramount, and the methodologies outlined herein provide a clear pathway for achieving this with a high degree of scientific rigor.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dichloromethane Solvent Properties [macro.lsu.edu]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. Dichloromethane - Wikipedia [en.wikipedia.org]

- 11. acs.org [acs.org]

- 12. Ethyl Acetate | Fisher Scientific [fishersci.ca]

- 13. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 14. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 15. Acetone - Wikipedia [en.wikipedia.org]

- 16. Metanol [sigmaaldrich.com]

- 17. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 19. chempoint.com [chempoint.com]

- 20. productcatalog.eastman.com [productcatalog.eastman.com]

- 21. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Bromomethyl Phenyl Sulfone

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to bromomethyl phenyl a sulfone, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. This document delineates the primary synthetic methodologies, starting from readily accessible materials, and offers a granular examination of reaction mechanisms, detailed experimental protocols, and critical safety considerations. The content is specifically tailored for researchers, chemists, and professionals engaged in drug discovery and development who require a robust and practical understanding of this essential chemical transformation.

Introduction: The Versatility and Importance of Bromomethyl Phenyl Sulfone

This compound stands as a versatile and highly valuable building block in the arsenal of synthetic organic chemists. Its utility is anchored in its bifunctional nature, featuring a phenylsulfonyl group that activates the adjacent methylene protons and a bromomethyl moiety that serves as a reactive electrophile. This dual reactivity makes it an indispensable reagent for a wide array of chemical transformations, including alkylations, olefination reactions, and the construction of complex molecular frameworks.

In the context of pharmaceutical sciences, this compound is a key intermediate in the synthesis of numerous biologically active compounds and heterocyclic scaffolds. Its application spans various therapeutic areas, underscoring the importance of efficient and reliable synthetic access to this compound. This guide aims to provide a thorough and actionable resource for the laboratory-scale preparation of this compound.

Key Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal pathways, each with its own set of advantages and considerations. These routes are the radical bromination of methyl phenyl sulfone and the nucleophilic substitution of dibromomethane with sodium benzenesulfinate.

Method 1: Radical Bromination of Methyl Phenyl Sulfone

This approach represents the most direct and frequently employed method for the preparation of this compound. The transformation hinges on a free-radical chain reaction, typically initiated by photochemical means or with a chemical radical initiator.

Mechanistic Insights: The reaction is initiated by the homolytic cleavage of a bromine source, generating bromine radicals. These highly reactive species abstract a hydrogen atom from the methyl group of methyl phenyl sulfone, leading to the formation of a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine molecule to furnish the desired this compound and another bromine radical, which continues the chain reaction.

Visualizing the Radical Bromination Pathway:

Caption: A generalized workflow for the synthesis of this compound via radical bromination.

Detailed Experimental Protocol:

Materials:

-

Methyl phenyl sulfone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve methyl phenyl sulfone in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the stirring solution.

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield this compound as a white crystalline solid.

Quantitative Data Summary:

| Parameter | Typical Value |

| Yield | 85-95% |

| Melting Point | 88-89 °C[1] |

| Purity (by NMR) | >98% |

Method 2: Nucleophilic Substitution with Sodium Benzenesulfinate

An alternative and often safer synthetic route involves the reaction of sodium benzenesulfinate with dibromomethane. This method circumvents the use of free bromine and radical initiators, which can be advantageous in certain laboratory settings.

Mechanistic Insights: This reaction proceeds via a classic SN2 mechanism. The nucleophilic sulfur atom of the sodium benzenesulfinate anion attacks the electrophilic carbon of dibromomethane, displacing a bromide ion to form the target molecule.[2] The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems to enhance the reaction rate.

Visualizing the Nucleophilic Substitution Pathway:

Caption: The SN2 mechanism for the reaction of sodium benzenesulfinate and dibromomethane.

Detailed Experimental Protocol:

Materials:

-

Sodium benzenesulfinate

-

Dibromomethane

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium benzenesulfinate in DMF.

-

Reagent Addition: Add dibromomethane to the solution and stir the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture gently if necessary and monitor its progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

-

Isolation and Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Typical Value |

| Yield | 70-85% |

| Melting Point | 88-89 °C[1] |

| Purity (by NMR) | >97% |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.

-

N-Bromosuccinimide (NBS): A corrosive and oxidizing solid.[3][4][5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

Dibromomethane: A toxic and potentially carcinogenic liquid.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood.[8]

-

Solvents: Organic solvents such as carbon tetrachloride and DMF are flammable and/or toxic. Use in a well-ventilated area away from ignition sources.

-

Radical Initiators: AIBN is a potentially explosive solid and should be handled with care according to established safety guidelines.

Conclusion

The synthesis of this compound can be reliably achieved through the two primary methods detailed in this guide. The radical bromination of methyl phenyl sulfone generally offers higher yields and is a more atom-economical process. However, the nucleophilic substitution route provides a safer alternative by avoiding the use of hazardous reagents like elemental bromine and radical initiators. The choice of synthetic strategy will ultimately depend on the specific requirements of the laboratory, including scale, available resources, and safety infrastructure. This guide provides the necessary technical details and safety information to enable researchers to confidently and successfully prepare this important synthetic intermediate.

References

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

International Labour Organization. (n.d.). International Chemical Safety Cards: DIBROMOMETHANE. Retrieved from [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Help with this mechanism? Retrieved from [Link]

Sources

- 1. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0354 - DIBROMOMETHANE [chemicalsafety.ilo.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Bromomethyl Phenyl Sulfone

Introduction

Bromomethyl phenyl sulfone (CAS No: 19169-90-5) is a vital reagent and intermediate in organic synthesis, frequently utilized in reactions requiring the introduction of a phenylsulfonylmethyl group.[1][2] Its utility stems from the dual reactivity imparted by the sulfonyl group, a potent electron-withdrawing moiety, and the bromine atom, a good leaving group. Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We will delve into the causality behind the observed spectral data, offering insights grounded in fundamental chemical principles.

The molecular structure of this compound, with the chemical formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol , is the foundation of its spectroscopic signature.[3][4]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[5]

¹H NMR Spectroscopy: Probing the Proton Environment

Principle & Causality: ¹H NMR spectroscopy relies on the absorption of radiofrequency energy by proton nuclei in a strong magnetic field.[5] The precise frequency at which a proton resonates (its chemical shift, δ) is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the phenylsulfonyl (PhSO₂) and bromo (Br) groups, pull electron density away from adjacent protons. This effect, known as deshielding, reduces the strength of the secondary magnetic field generated by the electrons and causes the proton to experience a larger effective magnetic field. Consequently, deshielded protons resonate at a higher frequency, or further "downfield" (higher ppm value), in the NMR spectrum.[6]

Interpretation of the ¹H NMR Spectrum: For this compound, we anticipate two distinct sets of signals: one for the aromatic protons of the phenyl ring and another for the protons of the methylene (-CH₂-) group.

-

Aromatic Protons (C₆H₅-): The phenyl group protons typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The strong electron-withdrawing nature of the sulfonyl group (-SO₂-) causes significant deshielding of all aromatic protons. The protons ortho to the sulfonyl group are the most deshielded, followed by the para and meta protons. This difference in electronic environment leads to the complex splitting pattern observed.

-

Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to both the sulfonyl group and the bromine atom are chemically equivalent and thus appear as a single peak. Both the PhSO₂ group and the bromine atom are strongly electron-withdrawing, leading to a significant downfield shift for this signal, typically observed around δ 4.5-5.0 ppm. This signal will appear as a singlet because there are no adjacent protons to cause spin-spin splitting.[7]

Data Summary: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.5 - 8.0 | Multiplet (m) | 5H |

| Methylene Protons (CH₂Br) | ~ 4.5 - 5.0 | Singlet (s) | 2H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle & Causality: Similar to ¹H NMR, ¹³C NMR spectroscopy measures the resonance of ¹³C nuclei.[8] The chemical shifts of carbon atoms are also dictated by their electronic environment. Electronegative atoms and electron-withdrawing groups cause a downfield shift in the resonance of nearby carbon atoms.

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR, confirming the carbon framework.

-

Aromatic Carbons: The phenyl ring will show four distinct signals. The carbon atom directly attached to the sulfonyl group (the ipso-carbon) is significantly deshielded and appears furthest downfield. The ortho, meta, and para carbons will appear at distinct chemical shifts, typically between δ 125-135 ppm.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is directly attached to two strongly electron-withdrawing substituents (PhSO₂ and Br). This results in a pronounced downfield shift, with its signal appearing in the range of δ 55-65 ppm.

Data Summary: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| ipso-Carbon (C-SO₂) | ~ 138 - 142 |

| para-Carbon | ~ 133 - 135 |

| ortho-Carbons | ~ 128 - 130 |

| meta-Carbons | ~ 127 - 129 |

| Methylene Carbon (CH₂Br) | ~ 55 - 65 |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.[9][10]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, defining the 0 ppm point on the chemical shift axis.[5][11]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[11] Standard pulse sequences are used for both ¹H and ¹³C data collection.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualization: Structural Assignment Workflow

The following workflow illustrates the logical process of assigning spectroscopic signals to the molecular structure.

Caption: A logical workflow for the structural elucidation of this compound.

Section 2: Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending).[12] The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. The sulfonyl group (-SO₂) in particular has very strong and characteristic absorption bands.

Interpretation of the IR Spectrum: The IR spectrum of this compound is dominated by absorptions from the sulfonyl group and the aromatic ring.

-

Sulfonyl Group (SO₂) Vibrations: This is the most diagnostic feature. Sulfones exhibit two intense stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aryl sulfones, these bands appear at approximately 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[13] Their high intensity is due to the large change in dipole moment during the vibration of the polar S=O bonds.

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

-

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹.

Data Summary: Key IR Absorptions

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~ 3050 - 3100 | Medium-Weak |

| Aromatic C=C | Stretching | ~ 1450 - 1600 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~ 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | ~ 1140 - 1180 | Strong |

| C-Br | Stretching | ~ 500 - 600 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[14][15]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[16][17]

-

Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid this compound onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[14]

-

Data Collection: Collect the spectrum. The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[15][18]

Section 3: Mass Spectrometry (MS)

Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[19][20][21] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The energy imparted is often sufficient to cause the molecular ion to fragment into smaller, characteristic charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.[22][23]

Interpretation of the Mass Spectrum: The mass spectrum provides the molecular weight and crucial structural information from the fragmentation pattern.

-

Molecular Ion (M⁺•): this compound has a molecular weight of approximately 235.10 g/mol .[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 234 (for C₇H₇⁷⁹BrO₂S) and m/z 236 (for C₇H₇⁸¹BrO₂S). This "M/M+2" isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The most common cleavage occurs at the C-S bond, which is relatively weak.[24]

-

Loss of Bromomethyl Radical (•CH₂Br): Cleavage of the PhSO₂-CH₂Br bond can lead to the formation of the phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141. This is often a very prominent peak.

-

Formation of Phenyl Cation: Further fragmentation of the [C₆H₅SO₂]⁺ ion can lead to the loss of SO₂, resulting in the phenyl cation [C₆H₅]⁺ at m/z 77. This is a very common and stable fragment in the mass spectra of benzene derivatives.[25]

-

Formation of Tropylium Ion: Rearrangement and loss of a hydrogen atom from the molecular ion can also occur, but the fragments at m/z 141 and 77 are typically the most significant for structural confirmation.

-

Data Summary: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 234/236 | Molecular Ion [M]⁺• | [C₇H₇BrO₂S]⁺• | 1:1 intensity ratio confirms one Br atom |

| 141 | Phenylsulfonyl cation | [C₆H₅SO₂]⁺ | Result of C-C bond cleavage |

| 77 | Phenyl cation | [C₆H₅]⁺ | Result of loss of SO₂ from m/z 141 |

Visualization: Key MS Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound in EI-MS.

Section 4: Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS.

-

MS confirms the elemental composition and molecular weight. The distinct M/M+2 pattern at m/z 234/236 immediately establishes the presence of one bromine atom and confirms the molecular formula C₇H₇BrO₂S.

-

IR spectroscopy identifies the key functional groups. The strong, characteristic bands for the sulfonyl group (SO₂) at ~1325 and ~1160 cm⁻¹ confirm its presence unequivocally.

-

NMR spectroscopy pieces together the molecular puzzle. ¹H NMR shows the correct proton count (5 aromatic, 2 methylene) and their electronic environments (deshielded aromatic and methylene protons). ¹³C NMR confirms the carbon skeleton, including the four distinct aromatic carbon environments and the highly deshielded methylene carbon.

Together, these three spectroscopic techniques provide a self-validating system, leading to the unambiguous structural confirmation of this compound.

References

- Benchchem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Creative Proteomics. Electron Ionization.

- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.

- Wikipedia. Electron ionization.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.

- Chemistry LibreTexts. (2022). The ¹H-NMR experiment.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.

- Peking University. Supporting Information.

- National Center for Biotechnology Information. Trithis compound. PubChem.

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- The Royal Society of Chemistry. Supporting Information.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

- The Royal Society of Chemistry. NMR Spectra of Products.

- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Michigan State University Department of Chemistry. NMR Spectroscopy.

- Sigma-Aldrich. This compound 98%.

- Drawell. Sample Preparation for FTIR Analysis.

- ChemicalBook. CHLOROMETHYL PHENYL SULFONE(7205-98-3) ¹H NMR spectrum.

- Sigma-Aldrich. This compound 98%.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental).

- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.

- Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns.

- Santa Cruz Biotechnology. This compound.

- Sigma-Aldrich. This compound 98%.

- Wiley-VCH. Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent.

- PubChemLite. This compound (C₇H₇BrO₂S).

- Santa Cruz Biotechnology. This compound.

- NIST. Sulfone, methyl phenyl. NIST Chemistry WebBook.

- ResearchGate. (2025). Py-GC/MS and MALDI-TOF/TOF CID study of poly(phenyl sulfone) fragmentation reactions.

- Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry.

- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

Sources

- 1. This compound 98 19169-90-5 [sigmaaldrich.com]

- 2. This compound 98 19169-90-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. rsc.org [rsc.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. mt.com [mt.com]

- 16. youtube.com [youtube.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. acdlabs.com [acdlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Architectural Blueprint of a Molecule: An In-depth Technical Guide to the Crystal Structure of Bromomethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Architecture

In the realm of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like bromomethyl phenyl sulfone, which serves as a key building block in the synthesis of more complex pharmacologically active compounds, a detailed knowledge of its solid-state conformation is invaluable. This guide will delve into the multifaceted process of determining and understanding the crystal structure of this compound, providing both the "how" and the "why" behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of a compound's basic properties is the foundation for successful crystallization and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 19169-90-5 | [1] |

| Melting Point | 51-53 °C (lit.) | |

| Appearance | White crystalline solid | |

| Linear Formula | C₆H₅SO₂CH₂Br |

These properties suggest that this compound is a stable, solid compound at room temperature, making it amenable to single-crystal X-ray diffraction studies.

The Heart of the Matter: X-ray Crystallography Workflow

The determination of a crystal structure is a systematic process that begins with the synthesis and purification of the material and culminates in the refinement of a detailed atomic model.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Synthesis and Purification: The Prerequisite for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target compound. While various synthetic routes to sulfones exist, a common method involves the oxidation of the corresponding sulfide. For instance, the oxidation of bromomethyl phenyl sulfide, which can be prepared from thiophenol, would yield the desired sulfone.

Exemplary Protocol for Sulfide Oxidation:

-

Dissolution: Dissolve the starting sulfide in a suitable solvent like chloroform or methanol.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or Oxone, dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[2][3]

-

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: After the reaction is complete, quench any remaining oxidant and extract the product into an organic solvent.

-

Purification: The crude product must be purified to remove any unreacted starting material or byproducts. Recrystallization is a highly effective method for obtaining pure crystalline material suitable for single-crystal growth.

Expert Insight: The choice of oxidizing agent and reaction conditions is critical. Over-oxidation can lead to unwanted byproducts, while incomplete oxidation will contaminate the final product. Careful control of stoichiometry and temperature is essential for a clean reaction.

The Art of Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.

Methodology for Crystallization:

-

Solvent Screening: The selection of an appropriate solvent or solvent system is crucial. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures. For this compound, solvents like ethanol, isopropanol, or hexane could be suitable candidates.[2][3]

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below. The gradual decrease in solubility promotes the growth of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, inducing crystallization.

Trustworthiness in Protocol: The key to successful crystallization is patience and meticulous control over the rate of saturation. Rapid changes in temperature or solvent concentration will likely lead to the formation of polycrystalline powder rather than single crystals.

Unveiling the Structure: X-ray Diffraction and Analysis

Once a suitable crystal is obtained, it is subjected to X-ray analysis.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

-

Structure Solution: The intensities and positions of the diffracted X-ray spots are used to determine the unit cell parameters and the space group of the crystal. The initial phasing of the diffraction data, often achieved through direct methods or Patterson functions, provides a preliminary electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[5]

The Molecular Architecture: Predicted Structure and Intermolecular Interactions

Based on the known structures of similar sulfone-containing molecules, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of this compound.[6][7]

Caption: Predicted intermolecular interactions in the crystal packing of this compound.

Intramolecular Geometry

The sulfone group will adopt a tetrahedral geometry around the sulfur atom, with the S=O bond distances expected to be in the range of 1.40 to 1.46 Å and the C-S bond lengths around 1.74 to 1.79 Å.[6] The O-S-O bond angle is typically larger than the C-S-C bond angle, generally falling between 116° and 121°.[6]

Intermolecular Forces: The Glue of the Crystal

The packing of molecules in the crystal lattice is governed by a delicate balance of non-covalent interactions.

-

C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl ring and the bromomethyl group can act as weak hydrogen bond donors to the electronegative oxygen atoms of the sulfone group in neighboring molecules. These interactions are a common feature in the crystal structures of sulfones and play a significant role in their solid-state packing.[4][6]

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in either a face-to-face or offset manner. These interactions are a primary driving force for the packing of many aromatic compounds.[8][9]

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can participate in halogen bonding with electron-rich atoms, such as the oxygen atoms of the sulfone group.

-

Dipole-Dipole Interactions: The polar sulfone group creates a significant molecular dipole, leading to dipole-dipole interactions that contribute to the overall lattice energy.

Authoritative Grounding: The study of intermolecular interactions in sulfonamides has shown that strong intermolecular hydrogen bonds and π-π interactions are the main drivers for crystal packing.[8][9] Similar principles are expected to apply to this compound.

Conclusion: From Structure to Function

A detailed understanding of the crystal structure of this compound provides invaluable insights for chemists. It allows for a rationalization of its physical properties and can inform its use in synthesis. The knowledge of its solid-state conformation and intermolecular interactions can be leveraged in the design of co-crystals and in understanding its reactivity in the solid state. This guide provides a robust framework for researchers to approach the crystallographic analysis of this and other important organic molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Retrieved from [Link]

-

Martins, I., et al. (2013). An insight into dapsone co-crystals: sulfones as participants in supramolecular interactions. CrystEngComm, 15(40). Retrieved from [Link]

-

PubChem. (n.d.). Sulfones. Retrieved from [Link]

-

Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Retrieved from [Link]

-

McCarthy, J. R., et al. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Retrieved from [Link]

-